2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide
Description
2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide (referred to here by its full systematic name) is a thiol-reactive compound widely employed in biochemical and pharmacological research for site-directed covalent modification of cysteine residues in proteins. Its structure comprises a methanethiosulfonate group linked to a quinuclidinium moiety via an ethyl spacer, with a bromide counterion. The quinuclidinium group—a bicyclic tertiary ammonium—confers distinct steric and electronic properties compared to simpler ammonium derivatives, influencing its reactivity, membrane permeability, and specificity in biological systems .
This compound is particularly valuable for probing protein structure-function relationships, such as ion channel gating mechanisms or transporter conformational dynamics, due to its ability to form mixed disulfides with cysteine residues under controlled conditions .
Properties
IUPAC Name |
1-(2-methylsulfonylsulfanylethyl)-1-azoniabicyclo[2.2.2]octane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO2S2.BrH/c1-15(12,13)14-9-8-11-5-2-10(3-6-11)4-7-11;/h10H,2-9H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVBRHAMCWQTTF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC[N+]12CCC(CC1)CC2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide involves the reaction of quinuclidine with ethyl methanethiosulfonate in the presence of a bromide source . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The compound is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield . The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The sulfur-containing group in the compound can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a quaternary ammonium salt .
Scientific Research Applications
Chemical Properties and Reactivity
2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide is a positively charged methanethiosulfonate reagent that reacts selectively with thiol groups (cysteines) in proteins. Its reactivity allows for the formation of mixed disulfides, making it a valuable tool for probing protein structure and function. The compound has a rapid reaction rate with thiols, which is critical for studies involving transient protein interactions.
Biochemical Research Applications
-
Protein Structure Probing :
- Mechanism : The compound is used to modify cysteine residues within proteins, allowing researchers to map the location and accessibility of these residues in three-dimensional structures. This is particularly useful in studying membrane proteins and ion channels.
- Studies : Research has shown that 2-(Quinuclidinium)ethyl Methanethiosulfonate can be employed in site-directed mutagenesis experiments to introduce cysteine residues at specific locations within a protein. This enables the investigation of conformational changes and functional dynamics upon ligand binding or voltage changes .
-
Ion Channel Research :
- Applications : The compound has been utilized to study various ion channels, including the large conductance Ca²⁺-activated K⁺ (BKCa) channels. By applying the reagent to excised membrane patches, researchers can observe changes in channel activity and conductance, providing insights into gating mechanisms and ion selectivity .
- Findings : For instance, studies have demonstrated that pre-exposure to 2-(Quinuclidinium)ethyl Methanethiosulfonate affects the opening probability of BKCa channels under different ionic conditions, thereby elucidating the role of specific cysteine residues in channel function .
-
Therapeutic Potential :
- Antimicrobial Activity : Recent investigations into quinuclidine-based compounds have revealed potential antimicrobial properties. While 2-(Quinuclidinium)ethyl Methanethiosulfonate itself is not directly cited as an antimicrobial agent, its structural relatives have shown efficacy against various bacterial strains, suggesting a possible avenue for developing new antimicrobial therapies based on this chemical scaffold .
- Drug Development : The quinuclidine framework is recognized for its pharmacological potential, with ongoing research aimed at synthesizing derivatives that could lead to novel therapeutic agents targeting bacterial infections or other diseases .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide involves its interaction with specific molecular targets. The quinuclidinium group can interact with biological molecules, while the methanethiosulfonate group can undergo chemical modifications . These interactions and modifications can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Data Table: Comparative Properties
Biological Activity
2-(Quinuclidinium)ethyl Methanethiosulfonate, Bromide, often referred to in the literature as MTSET, is a compound of significant interest in biochemical research due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
- Chemical Formula : C10H20BrNO2S2
- Molecular Weight : 330.31 g/mol
- Physical State : White to light yellow solid
- Solubility : Soluble in water and organic solvents
MTSET is a positively charged methanethiosulfonate (MTS) reagent that specifically reacts with thiol groups in proteins. The reaction leads to the formation of mixed disulfides, which can alter the structure and function of proteins. This property makes MTSET a valuable tool for probing protein function and structure.
Reaction Characteristics:
- Reactivity : Reacts rapidly with thiols to form mixed disulfides.
- Half-life : At pH 7.5 and room temperature, MTSET has a hydrolysis half-life of approximately 10 minutes, making it suitable for transient modifications in biological systems .
- Application Concentrations : Commonly used at concentrations such as 1 mM for short durations (1-5 minutes) during experiments .
Biological Applications
MTSET is primarily used in electrophysiological studies to modify ion channels and receptors. Its ability to selectively label cysteine residues allows researchers to investigate the role of specific amino acids in protein function.
Notable Applications:
- Ion Channel Research : MTSET has been utilized to study the structure and gating mechanisms of various ion channels, including:
- Protein Structure Probing : By modifying cysteine residues within proteins, MTSET aids in elucidating protein folding and interaction dynamics.
- Functional Studies : Its application extends to functional assays where the modification of thiols can influence receptor activity or ion conductance.
Case Studies
Several studies have demonstrated the utility of MTSET in biological research:
- GABA_A Receptor Modulation :
- Acetylcholine Receptor Investigation :
- Lactose Permease Studies :
Summary of Findings
The biological activity of this compound highlights its significance as a versatile tool in biochemical research. Its ability to selectively react with thiols provides researchers with a means to investigate protein function and dynamics comprehensively.
| Feature | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1417893-43-6 |
| Solubility | Water and organic solvents |
| Applications | Ion channel studies, protein structure probing |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
